Boc-L-alanine (2S)-2-hydroxylpropylamide
Description
Boc-L-alanine (2S)-2-hydroxylpropylamide is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxylpropylamide moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block or intermediate. Its stereochemistry at the 2S position ensures enantioselectivity in reactions, while the Boc group enhances solubility and stability during synthetic processes. The hydroxylpropylamide side chain introduces hydrogen-bonding capabilities, which may influence molecular interactions in biological systems or crystallization behavior .
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-7(14)6-12-9(15)8(2)13-10(16)17-11(3,4)5/h7-8,14H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-,8-/m0/s1 |
InChI Key |
QBYGMGDPOWAXSC-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)[C@H](C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CNC(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-alanine (2S)-2-hydroxylpropylamide typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Boc-L-alanine (2S)-2-hydroxylpropylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-L-alanine.
Reduction: Reduced forms of Boc-L-alanine.
Substitution: Deprotected L-alanine or other substituted derivatives.
Scientific Research Applications
Boc-L-alanine (2S)-2-hydroxylpropylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing protection for the amino group during chemical reactions.
Structure-Activity Relationship Studies: It is used in the preparation of alanine scan libraries to identify critical residues in peptides.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-L-alanine (2S)-2-hydroxylpropylamide involves the protection of the amino group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Boc-L-alanine (2S)-2-hydroxylpropylamide, we compare it with two related compounds: Boc-L-3-(2-thienyl)alanine and tert-butyl-N-[1-[3-(2-chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]carbamate (R13) .
Structural and Functional Differences
- Boc-L-3-(2-thienyl)alanine : This compound replaces the hydroxylpropylamide group with a thienyl substituent, introducing sulfur-based aromaticity. This modification enhances its utility in synthesizing thiophene-containing bioactive molecules, such as protease inhibitors or antimicrobial agents. Its purity (≥98%) and defined impurity profile make it suitable for high-precision applications .
- Compound R13 : A pyrazolidine derivative incorporating Boc-L-alanine, this molecule demonstrates broader pharmacological relevance due to its chloro- and fluorophenyl groups. Its synthesis involves dicyclohexyl carbodiimide (DCC)-mediated coupling, a method also applicable to this compound production .
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